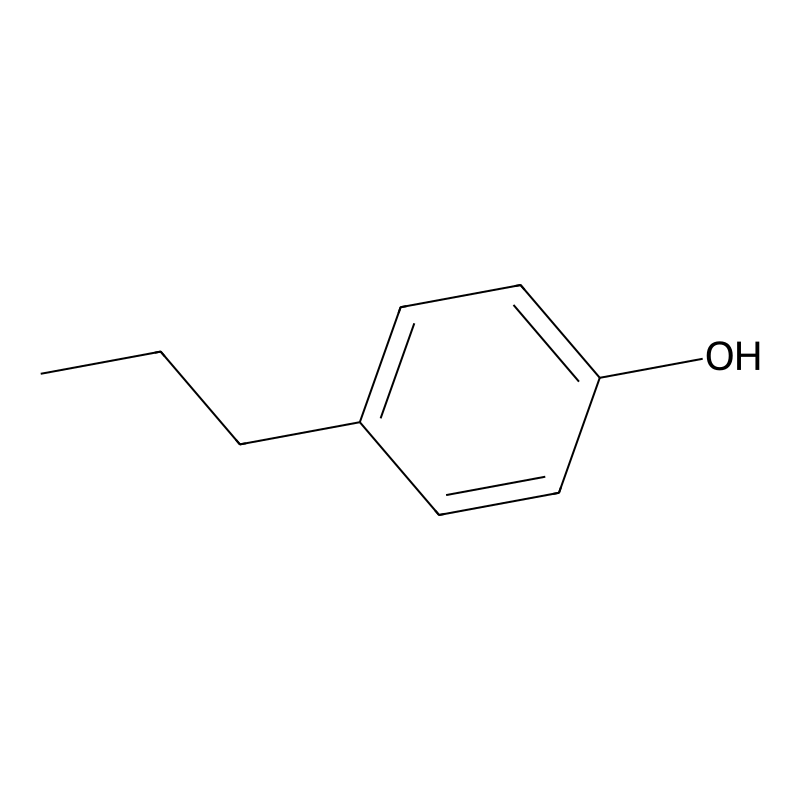4-Propylphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1.28 mg/mL at 25 °C
insoluble in water; soluble in fat
miscible (in ethanol)
Synonyms
Canonical SMILES
Biological Activity:
- Antioxidant properties: Studies suggest 4-propylphenol might exhibit antioxidant activity, potentially beneficial for mitigating oxidative stress in cells. However, further research is needed to confirm its efficacy and potential therapeutic applications [].
- Antimicrobial potential: Some studies have investigated the potential antimicrobial properties of 4-propylphenol against various bacteria and fungi. However, the results remain inconclusive, and further research is necessary to determine its effectiveness and mechanism of action [, ].
- Other potential applications: Limited research explores the potential application of 4-propylphenol in other areas, including its role in plant defense mechanisms and its potential use as a biofuel [, ].
Environmental presence:
- Occurrence in food and plants: 4-propylphenol is naturally found in various foods like cloves, cinnamon, and certain fruits []. It may also be present in trace amounts due to environmental contamination or food processing methods [].
- Environmental fate and degradation: Research focuses on understanding the environmental fate and degradation pathways of 4-propylphenol in soil and water. This knowledge is crucial for assessing its potential environmental impact [].
4-Propylphenol, also known as p-propylphenol or 4-n-propylphenol, is an aromatic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol. It features a propyl group attached to the para position of a phenolic hydroxyl group. The compound is characterized by its distinct odor, resembling that of certain essential oils, and is used in various industrial applications due to its chemical properties and biological activities .
Currently, there is no extensive research on the specific mechanism of action of 4-propylphenol in biological systems. However, due to the presence of the phenolic group, it might exhibit some weak antimicrobial or antifungal properties through mechanisms common to other phenols, such as disrupting microbial cell membranes []. More research is needed to confirm this and explore any potential applications.
- Hydrodeoxygenation: This reaction involves the removal of an oxygen atom from 4-propylphenol, typically using hydrogen gas in the presence of catalysts. It can lead to the formation of cycloalkanes, enhancing its utility in fuel production .
- Cracking: In catalytic processes, such as those involving zeolite catalysts, 4-propylphenol can undergo cracking to yield smaller hydrocarbons and aromatic compounds. This process is significant in biorefineries where lignin-derived compounds are converted into valuable chemicals .
- Hydrogenation: The compound can also be hydrogenated to produce various derivatives, including cyclohexanones and cycloalcohols, which have applications in the synthesis of pharmaceuticals and fragrances .
4-Propylphenol exhibits various biological activities that make it of interest in pharmacology and toxicology:
- Antioxidant Properties: Studies have indicated that 4-propylphenol possesses antioxidant capabilities, which may help in mitigating oxidative stress in biological systems .
- Antimicrobial Activity: The compound has shown potential antimicrobial effects against certain bacteria and fungi, making it a candidate for use in preservative formulations .
- Endocrine Disruption: Some research suggests that 4-propylphenol may act as an endocrine disruptor, which could interfere with hormonal functions in organisms .
Several methods exist for synthesizing 4-propylphenol:
- Alkylation of Phenol: A common method involves the alkylation of phenol with propylene using acid catalysts. This process typically yields 4-propylphenol as the major product due to thermodynamic favorability at the para position .
- Lignin Depolymerization: 4-Propylphenol can also be produced from lignin oil through depolymerization processes. This method is particularly attractive for producing bio-based chemicals from renewable resources .
- Hydrolysis Reactions: Hydrolysis of certain propyl-substituted aromatic compounds can yield 4-propylphenol under specific conditions .
4-Propylphenol finds applications across various industries:
- Chemical Intermediate: It serves as a precursor for synthesizing other chemicals, including fragrances and pharmaceuticals.
- Additive in Plastics: Due to its antioxidant properties, it is used as an additive in plastics to enhance stability against oxidative degradation .
- Biochemical Research: The compound is utilized in biochemical studies exploring its effects on biological systems and its potential therapeutic applications.
Research on the interactions of 4-propylphenol with biological systems has revealed several insights:
- Enzyme Inhibition: Studies indicate that 4-propylphenol may inhibit certain enzymes involved in metabolic pathways, suggesting potential implications for drug metabolism and toxicity .
- Receptor Binding: Investigations into its binding affinity for various receptors have shown that it may interact with hormone receptors, raising concerns about its endocrine-disrupting potential .
Several compounds share structural similarities with 4-propylphenol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Ethylphenol | C8H10O | Similar structure; used as an industrial solvent |
| 2-Propylphenol | C9H12O | Different substitution pattern; exhibits similar reactivity |
| Phenol | C6H6O | Parent compound; lacks alkyl substitution |
Uniqueness of 4-Propylphenol
What distinguishes 4-propylphenol from these similar compounds is primarily its unique combination of properties derived from both the propyl group and the hydroxyl functional group. Its specific reactivity patterns allow for selective transformations not readily achievable with simpler phenolic compounds. Additionally, its biological activity profile offers avenues for research into health-related applications that are not as pronounced in other derivatives.
Physical Description
Solid
Colourless liquid, phenolic odou
XLogP3
Boiling Point
Density
0.980-0.986
LogP
3.20
Melting Point
Mp 21-22 °
21-22°C
UNII
GHS Hazard Statements
H314 (91.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Corrosive
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








